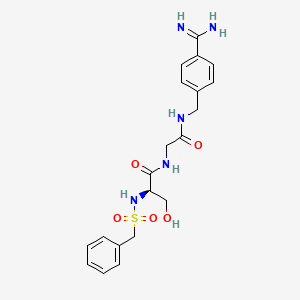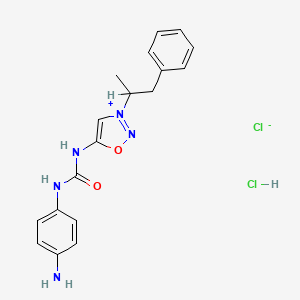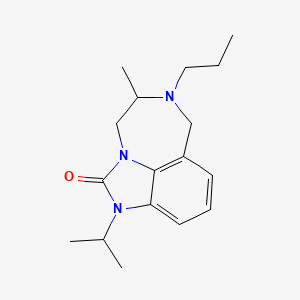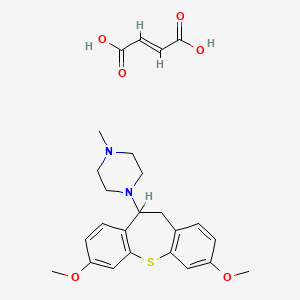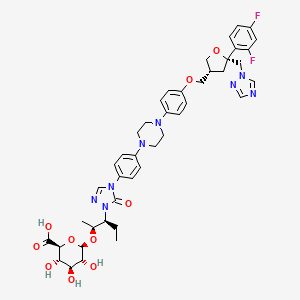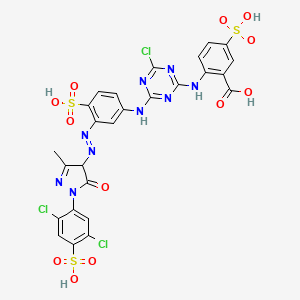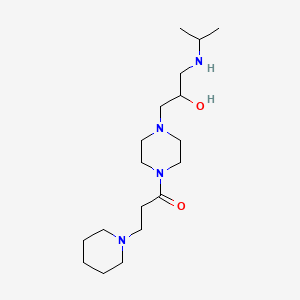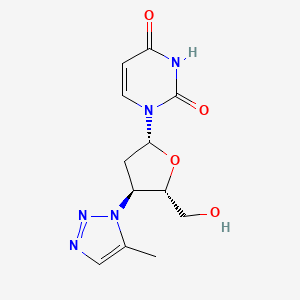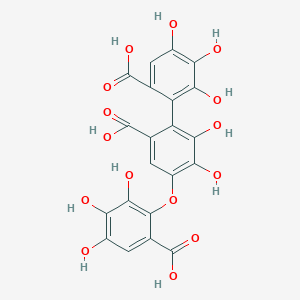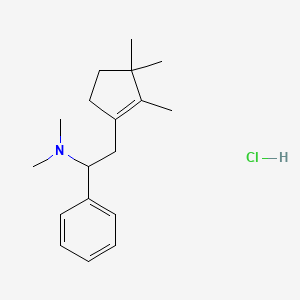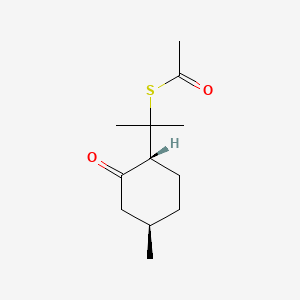
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidinone core substituted with a 4-fluorophenylmethyl group and three methyl groups, making it a versatile molecule for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone typically involves the reaction of 4-fluorobenzyl chloride with 1,3,3-trimethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone has been explored for various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
Similar Compounds
4-Fluorophenylmethyl derivatives: Compounds with similar structural motifs but different substituents on the pyrrolidinone ring.
Trimethylpyrrolidinone derivatives: Compounds with variations in the phenyl group or other substituents.
Uniqueness
5-((4-Fluorophenyl)methyl)-1,3,3-trimethyl-2-pyrrolidinone is unique due to the specific combination of the 4-fluorophenylmethyl group and the trimethyl-substituted pyrrolidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
97561-91-6 |
|---|---|
分子式 |
C14H18FNO |
分子量 |
235.30 g/mol |
IUPAC 名称 |
5-[(4-fluorophenyl)methyl]-1,3,3-trimethylpyrrolidin-2-one |
InChI |
InChI=1S/C14H18FNO/c1-14(2)9-12(16(3)13(14)17)8-10-4-6-11(15)7-5-10/h4-7,12H,8-9H2,1-3H3 |
InChI 键 |
YSTRJUBBSJLDNN-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(N(C1=O)C)CC2=CC=C(C=C2)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



